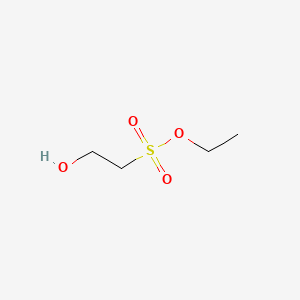

Ethanesulfonic acid, 2-hydroxy-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is ethyl . It is used as a catalyst for alkylation, polymerization, and other reactions . It also reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .

Synthesis Analysis

Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Furthermore, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Molecular Structure Analysis

The molecular structure of ethanesulfonic acid is represented by the formula CH3CH2SO3H . The molecule has a molar mass of 110.13 g/mol .Chemical Reactions Analysis

Ethanesulfonic acid participates in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions . Moreover, it reacts with triethoxymethane to prepare ethanesulfonic acid ethyl ester .Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a density of 1.35 g/mL , a melting point of -17 °C , and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water and has an acidity (pKa) of -1.68 .Aplicaciones Científicas De Investigación

Biosurfactants in Mineral Flotation

Ethyl isethionate derivatives are used as biosurfactants in mineral flotation processes. These biosurfactants serve as environmentally friendly bioreagents that enhance the froth flotation process, leading to more efficient mineral recovery while reducing environmental harm. Their effectiveness in replacing synthetic surfactants makes them a sustainable alternative in the mining industry .

Surfactant Production

The compound is utilized in the production of surfactants, particularly isethionates. These surfactants are known for their strong polarity and resistance to multivalent ions, making them suitable for use in detergents and personal care products. The hydrophilic nature of ethyl isethionate helps in creating washing-active surfactants .

Cosmetic Applications

In the cosmetic industry, ethyl isethionate salts, such as sodium oleyl methyl isethionate, are used in various formulations. These compounds contribute to the mildness, foaming properties, and skin conditioning effects of personal care products. They are particularly valued for their high biodegradability and low irritation potential .

Structured Surfactant Technology

Ethyl isethionate is integral to structured surfactant technology. It is used in formulations that require shear-thinning rheology with a high yield value. This allows for the creation of pourable liquids that can suspend insoluble oils, silicones, and exfoliating agents, enhancing the stability and performance of the product .

Mecanismo De Acción

Mode of Action

It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular function and structure.

Biochemical Pathways

Ethyl isethionate may affect various biochemical pathways. For instance, it has been suggested that isethionate, a related compound, is involved in the degradation of sulfoacetate, a prevalent C2 sulfonate . This process involves the conversion of sulfoacetate to sulfoacetyl-CoA, followed by stepwise reduction to isethionate . .

Result of Action

It is known that isethionates are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .

Action Environment

The action of ethyl isethionate can be influenced by various environmental factors. Furthermore, the solubility of isethionates can be influenced by the presence of other compounds, such as amphoteric surfactants .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-hydroxyethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNEPHSWSWZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207069 |

Source

|

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

CAS RN |

58337-44-3 |

Source

|

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.